molecular formula C26H23BrN2O B11082239 11-(4-bromophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-bromophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11082239
M. Wt: 459.4 g/mol
InChI Key: YNXSWOAGWVNLJZ-UHFFFAOYSA-N
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Description

11-(4-bromophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-bromophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the preparation of a suitable intermediate, such as a dibenzo[b,e][1,4]diazepin derivative.

    Substitution Reaction: The intermediate undergoes a substitution reaction with 4-bromophenyl and 4-methylphenyl groups under controlled conditions, often using a catalyst to facilitate the reaction.

    Cyclization: The substituted intermediate is then cyclized to form the final hexahydro-dibenzo[b,e][1,4]diazepin structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in batches.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

11-(4-bromophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.

    Substitution: Halogen and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

11-(4-bromophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its pharmacological properties, such as potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 11-(4-bromophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exerts its effects involves:

    Molecular Targets: The compound may interact with specific proteins, enzymes, or receptors in biological systems.

    Pathways: It can modulate signaling pathways, potentially affecting cellular processes such as neurotransmission, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(4-bromophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C26H23BrN2O

Molecular Weight

459.4 g/mol

IUPAC Name

6-(4-bromophenyl)-9-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H23BrN2O/c1-16-6-8-17(9-7-16)19-14-23-25(24(30)15-19)26(18-10-12-20(27)13-11-18)29-22-5-3-2-4-21(22)28-23/h2-13,19,26,28-29H,14-15H2,1H3

InChI Key

YNXSWOAGWVNLJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)Br)C(=O)C2

Origin of Product

United States

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